tert-butyl 2-(4-iodoanilino)acetate
Description
tert-Butyl 2-(4-iodoanilino)acetate is a tert-butyl ester derivative featuring a 4-iodoanilino group attached to an acetate backbone. The tert-butyl group confers steric bulk, enhancing stability and influencing reactivity in synthetic applications. The iodine atom at the para position of the aniline moiety may serve as a heavy halogen substituent, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) or acting as a directing group in electrophilic substitutions. The analysis herein is extrapolated from structurally related tert-butyl esters documented in the sources.
Properties
Molecular Formula |
C12H16INO2 |
|---|---|
Molecular Weight |
333.16 g/mol |
IUPAC Name |
tert-butyl 2-(4-iodoanilino)acetate |
InChI |
InChI=1S/C12H16INO2/c1-12(2,3)16-11(15)8-14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3 |
InChI Key |
AJEQRAKAMKALBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-iodoanilino)acetate typically involves the reaction of 4-iodoaniline with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors might be employed to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-(4-iodoanilino)acetate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the amino group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the iodine atom is replaced by a phenyl group .
Scientific Research Applications
tert-butyl 2-(4-iodoanilino)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be employed in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-iodoanilino)acetate depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its mechanism would involve interaction with biological targets, such as enzymes or receptors, through binding interactions that modulate their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on tert-butyl esters with analogous aromatic substituents, emphasizing molecular features, hazards, and applications derived from the evidence.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Reactivity: Halogenated Derivatives (e.g., 4-bromophenyl): Bromine’s leaving-group capability facilitates nucleophilic aromatic substitution or cross-coupling reactions, as seen in its use for synthesizing biaryl amides . The iodine in tert-butyl 2-(4-iodoanilino)acetate may offer similar utility but with slower reaction kinetics due to iodine’s larger atomic radius. Amino Derivatives (e.g., 4-aminophenoxy): The amino group enhances nucleophilicity, enabling amide bond formation or diazotization. However, amino-containing compounds in the evidence lack detailed hazard profiles . Aldehyde-Containing Derivatives (e.g., 3-formylphenoxy): The formyl group supports condensation reactions (e.g., Schiff base formation) but introduces hazards like respiratory irritation (H335) .
Hazard Profiles: Compounds with formyl or methoxy groups exhibit higher hazard diversity (e.g., skin/eye irritation, respiratory risks) compared to brominated analogs, which lack explicit hazard data in the evidence .
Applications :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
